molecular formula C11H18N2O3 B1465314 2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid CAS No. 1018280-46-0

2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid

Cat. No. B1465314
CAS RN: 1018280-46-0
M. Wt: 226.27 g/mol
InChI Key: ZFEBEMVCRHGMBB-UHFFFAOYSA-N
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Description

2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid, also known as cyclopropanecarboxylic acid or cyclopropanecarboxylic piperazine, is a cyclic organic compound that has been studied for its potential applications in drug design and development. It has been used as a building block for the synthesis of various pharmaceuticals and as a potential therapeutic agent for a variety of medical conditions. The compound has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins involved in signal transduction pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of cyclopropanecarboxylic acid.

Scientific Research Applications

Macrocyclic Peptides Synthesis

A novel dipeptide derived from "2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid" was used to understand the molecular structure through X-ray crystal analysis, leading to the development of new macrocyclic peptides. This research highlights its utility in advancing peptide synthesis technologies (Yamashita et al., 2009).

Biological Activity Exploration

Derivatives of cyclopropane carboxylic acid have been synthesized for their promising biological activities. The exploration included the synthesis of thioureas and related compounds, demonstrating significant herbicidal and fungicidal activities, indicating the compound's potential in developing new agrochemicals (Tian et al., 2009).

Heterocyclic Derivatives Development

The creation of new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties, was reported. This work showcases the adaptability of cyclopropane derivatives in synthesizing structurally diverse heterocycles (Sharba et al., 2005).

Anticancer Activity Studies

S-glycosyl and S-alkyl derivatives of a related compound were synthesized and showed significant in vitro anticancer activities. This indicates the potential of cyclopropane derivatives in medicinal chemistry and drug design for cancer treatment (Saad & Moustafa, 2011).

Lipophilicity and Anticonvulsant Activity

A study on the lipophilicity of certain derivatives and their correlation with anticonvulsant efficacy provides insights into the role of structural modifications in enhancing biological activities. This research contributes to the understanding of how chemical properties influence pharmacological effects (Obniska & Kamiński, 2005).

Anti-Tubercular and Antibacterial Agents

Synthesis of novel derivatives demonstrated activity against Mycobacterium tuberculosis and various bacterial strains, showcasing the compound's role in developing new antimicrobial agents (Suresh et al., 2014).

Mechanism of Action

The mechanism of action of “2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid” is not known. It’s possible that it could interact with biological systems in a manner similar to other piperazine derivatives .

Safety and Hazards

The safety and hazards associated with “2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid” are not known. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-[4-(cyclopropanecarbonyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-8(11(15)16)12-4-6-13(7-5-12)10(14)9-2-3-9/h8-9H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEBEMVCRHGMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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